molecular formula C10H10O7S B572791 Isoferulic acid 3-sulfate CAS No. 1258842-19-1

Isoferulic acid 3-sulfate

Cat. No. B572791
CAS RN: 1258842-19-1
M. Wt: 274.243
InChI Key: DCMKMHVTKFJMAU-HWKANZROSA-N
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Description

Isoferulic acid 3-sulfate is a sulfur-containing metabolite that is produced from the metabolism of ferulic acid . It is an isomer of ferulic acid . Isoferulic acid can be found in Lobelia chinensis .


Synthesis Analysis

The biosynthesis of sulfated metabolites like Isoferulic acid 3-sulfate comprises an enzymatic sulfation of the precursor by sulfotransferases . Isoferulic acid either forms isoferulic acid-3′-sulfate by the action of enzyme ST or isoferulic acid-3-O-glucuronide by UDP-glucuronyltransferase (GT) .


Molecular Structure Analysis

The molecular formula of Isoferulic acid, a precursor to Isoferulic acid 3-sulfate, is C10H10O4 . It is a phenolic organic compound .


Chemical Reactions Analysis

Phenolic compounds like Isoferulic acid undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid either forms isoferulic acid-3′-sulfate by the action of enzyme ST or isoferulic acid-3-O-glucuronide by UDP-glucuronyltransferase (GT) .

Scientific Research Applications

  • Biomarker for Metabolism of Dietary Compounds : Isoferulic acid is a specific biomarker for the bioavailability and metabolism of dietary caffeic acid esters. It is unique as it is not a dietary component, making it a novel marker of caffeoyl quinic acid metabolism (Rechner et al., 2001).

  • Understanding Bioavailability and Metabolism : Studies on the absorption and metabolism of chlorogenic acids in humans, using coffee as a source, have identified isoferulic acid as a significant metabolite. These studies help elucidate the pathways involved in post-ingestion metabolism of chlorogenic acids and distinguish between compounds absorbed in the small and large intestine (Stalmach et al., 2010).

  • Antioxidant Activity : Isoferulic acid has been evaluated for its in vitro antioxidant activity. It has been found effective in various antioxidant assays, suggesting its potential as a natural antioxidant in both lipid and aqueous media (Wang et al., 2011).

  • Antihyperglycemic Properties : Isoferulic acid extracted from Cimicifuga dahurica has shown antihyperglycemic activity in diabetic rats, presenting a potential therapeutic application for diabetes (Liu et al., 1999).

  • Mechanism of Action in Diabetes : Further research into isoferulic acid's mechanism of action revealed its ability to lower plasma glucose in diabetic rats, potentially by activating α1-adrenoceptors and enhancing the secretion of β-endorphin, thereby stimulating glucose use and reducing hepatic gluconeogenesis (Liu et al., 2003).

  • Inhibitory Action on Protein Glycation : Isoferulic acid demonstrates inhibitory activity on fructose- and glucose-mediated protein glycation, suggesting its potential as an anti-glycation agent for preventing diabetic complications (Meeprom et al., 2013).

  • Anti-Inflammatory Effects : Isoferulic acid has been found to inhibit the production of inflammatory mediators, such as interleukin-8 and macrophage inflammatory protein-2, in response to virus infections, indicating its potential as an anti-inflammatory agent (Hirabayashi et al., 1995; Sakai et al., 1999).

Safety And Hazards

Isoferulic acid 3-sulfate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Sulfated phenolic acids like Isoferulic acid 3-sulfate are widely occurring metabolites in plants, including fruits, vegetables, and crops . They are predominantly accumulated in the symplast where they are supposed to be biosynthesized by sulfotransferases . This suggests potential future research directions in understanding the biosynthesis and role of these compounds in plants.

properties

IUPAC Name

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMKMHVTKFJMAU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857881
Record name (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoferulic acid 3-sulfate

CAS RN

1258842-19-1
Record name (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoferulic acid 3-sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563T2V2GJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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